Methyl 2-(5-chloro-1H-indol-3-yl)acetate

Catalog No.
S3318095
CAS No.
74339-45-0
M.F
C11H10ClNO2
M. Wt
223.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(5-chloro-1H-indol-3-yl)acetate

CAS Number

74339-45-0

Product Name

Methyl 2-(5-chloro-1H-indol-3-yl)acetate

IUPAC Name

methyl 2-(5-chloro-1H-indol-3-yl)acetate

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65

InChI

InChI=1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3

InChI Key

QLTNJBDKTUWQFP-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)Cl

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)Cl

Methyl 2-(5-chloro-1H-indol-3-yl)acetate is an organic compound belonging to the indole family, characterized by its unique structure that includes a methyl ester and a chloro substituent on the indole ring. Its molecular formula is C11H10ClN1O2C_{11}H_{10}ClN_{1}O_{2}, with a molecular weight of approximately 223.66 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for various pharmacological applications. The presence of the chlorine atom at the 5-position of the indole ring enhances its reactivity and biological interactions, making it a subject of interest in drug development and biochemical research.

, including:

  • Oxidation: The indole ring can be oxidized to form oxindole derivatives, which may exhibit different biological properties.
  • Reduction: The chloro group can be reduced to a hydrogen atom, yielding the parent indole compound.
  • Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Nucleophilic substitution often utilizes sodium azide or thiourea under basic conditions.

Methyl 2-(5-chloro-1H-indol-3-yl)acetate exhibits a range of biological activities attributed to its indole structure. These activities include:

  • Antiviral: Potential inhibition of viral replication.
  • Anti-inflammatory: Modulation of inflammatory pathways, which may alleviate symptoms in various conditions.
  • Anticancer: Inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
  • Antioxidant: Scavenging free radicals and reducing oxidative stress.

The compound's mechanism of action involves its interaction with multiple biological targets, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways.

The synthesis of methyl 2-(5-chloro-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis method. This process includes:

  • Formation of Hydrazone Intermediate: Reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Cyclization and Rearrangement: The hydrazone undergoes cyclization to form the indole core.
  • Electrophilic Substitution: Introduction of the chloro group via electrophilic substitution.
  • Esterification: Final step involves esterification to produce the methyl ester.

Industrial production may utilize similar synthetic routes but on a larger scale, optimizing for yield and purity through continuous flow reactors and automated systems .

Methyl 2-(5-chloro-1H-indol-3-yl)acetate has several applications in medicinal chemistry and pharmaceutical research:

  • Drug Development: Serves as a lead compound for developing new therapeutic agents due to its diverse biological activities.
  • Biochemical Research: Used in studies exploring enzyme inhibition and cellular signaling pathways.
  • Pharmacological Studies: Investigated for its potential role in modifying drug metabolism through interactions with cytochrome P450 enzymes .

Research indicates that methyl 2-(5-chloro-1H-indol-3-yl)acetate interacts with various biomolecules, affecting multiple biochemical pathways. Notably, it has been identified as a possible inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition suggests potential utility in modifying the pharmacokinetics of co-administered drugs .

Methyl 2-(5-chloro-1H-indol-3-yl)acetate shares structural similarities with several other indole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(5-chloro-1H-indol-3-yl)acetateChloro group at position 5 on the indole ringAnticancer, anti-inflammatory
Methyl 2-(1-methylindol-3-yl)acetateMethyl group at position 1 on the indole ringAntimicrobial, antioxidant
Methyl 2-(indol-3-yl)acetateNo halogen substituent; simpler structureBroad-spectrum activity including neuroprotective
Methyl 2-(3-bromoindolyl)acetateBromine instead of chlorineEnhanced antimicrobial properties

The unique combination of chlorine substitution at the 5-position and the acetate group distinguishes methyl 2-(5-chloro-1H-indol-3-yl)acetate from its analogs, potentially contributing to its distinct biological activity and chemical properties .

XLogP3

2.4

Wikipedia

Methyl (5-chloro-1H-indol-3-yl)acetate

Dates

Modify: 2023-08-19

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